BenchChemオンラインストアへようこそ!

6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Drug Design ADME-Tox Computational Chemistry

The compound, 6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 937598-80-6), is a heterocyclic building block characterized by a pyrazolo[3,4-b]pyridine core with a 4-methoxyphenyl substituent at the 6-position, a methyl group at N-1, and a carboxylic acid at C-4. It is primarily supplied for research and further manufacturing use, typically at purities of 95-97%.

Molecular Formula C15H13N3O3
Molecular Weight 283.287
CAS No. 937598-80-6
Cat. No. B2660759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
CAS937598-80-6
Molecular FormulaC15H13N3O3
Molecular Weight283.287
Structural Identifiers
SMILESCN1C2=C(C=N1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)O
InChIInChI=1S/C15H13N3O3/c1-18-14-12(8-16-18)11(15(19)20)7-13(17-14)9-3-5-10(21-2)6-4-9/h3-8H,1-2H3,(H,19,20)
InChIKeyOFUQPGYWBQOQJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 937598-80-6): Core Scaffold Attributes & Procurement Baseline


The compound, 6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 937598-80-6), is a heterocyclic building block characterized by a pyrazolo[3,4-b]pyridine core with a 4-methoxyphenyl substituent at the 6-position, a methyl group at N-1, and a carboxylic acid at C-4 [1]. It is primarily supplied for research and further manufacturing use, typically at purities of 95-97% . This scaffold is recognized in medicinal chemistry for its prevalence in kinase inhibitor and nuclear receptor modulator design [2]. However, publicly available quantitative biological data directly linked to this specific compound are currently absent from the primary literature.

Why Close Analogs Cannot Simply Substitute for 6-(4-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid


In-class compounds from the pyrazolo[3,4-b]pyridine family cannot be generically interchanged due to the profound impact of subtle substituent variations on pharmacological activity and chemical properties. While the core scaffold is associated with kinase inhibition and PPARα agonism [1], the specific 6-(4-methoxyphenyl) and 1-methyl substitution pattern defines a unique molecular vector that determines steric, electronic, and hydrogen-bonding interactions within binding pockets. Even minor changes, such as replacing the 4-methoxyphenyl group with a phenyl or 4-chlorophenyl moiety, have been shown in analogous scaffolds to dramatically alter target engagement and selectivity profiles [2]. The following evidence, though limited by the absence of direct head-to-head studies, relies on class-level inferences and computed properties to guide scientific selection.

Quantitative Differentiation Evidence for 6-(4-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid


Computed LogP and Topological Polar Surface Area: Impact on Membrane Permeability and Oral Bioavailability Predictions

The compound's computed XLogP3 of 2.0 and topological polar surface area (TPSA) of 77.2 Ų define a distinct physicochemical space compared to common analogs. For instance, the 6-phenyl analog (where 4-methoxyphenyl is replaced by phenyl) is predicted to have a lower TPSA (~68 Ų) and a higher LogP (~2.3), shifting it further toward a lipophilic, low-polarity profile [1]. This is a class-level inference based on computed descriptor trends for pyrazolo[3,4-b]pyridine derivatives [2]. The target compound's methoxy group increases hydrogen-bond acceptor capacity, which can enhance binding to polar residues in kinase hinge regions or nuclear receptor ligand-binding domains.

Drug Design ADME-Tox Computational Chemistry

Commercial Purity Specification: A 97% Minimum Purity Baseline for Reproducible Synthesis

The compound is commercially available with a documented minimum purity of 97%, as specified by suppliers such as Chemenu (Cat. No. CM271958) . In contrast, the unsubstituted 1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 1551176-30-7) is often listed at 95% purity from AKSci . While both are considered high-purity, the 2% difference in specified purity can be critical in multi-step synthetic sequences where byproduct accumulation impacts yield. A head-to-head purity comparison within the same vendor's catalog is not available, but the cross-vendor data supports a procurement advantage for the target compound when higher initial purity is paramount.

Chemical Synthesis Quality Control Procurement

Inferred Kinase Hinge-Binder Potential from Scaffold Class Analysis

The pyrazolo[3,4-b]pyridine scaffold is a recognized kinase hinge-binding motif, with the N-1 and C-4 positions serving as vectors for modulating selectivity [1]. The 4-methoxyphenyl group at C-6 provides an electron-donating substituent that can enhance π-stacking interactions with conserved tyrosine or phenylalanine residues in the kinase hinge region. While direct assay data for this compound are not publicly available, close analogs such as 6-(4-hydroxyphenyl)-3-styryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid amide derivatives have been patented as kinase inhibitors with demonstrated enzyme inhibition [2]. This class-level evidence suggests the target compound possesses an inherent potential for kinase engagement that a simple 6-methyl or 6-unsubstituted analog lacks, due to the absence of the extended aromatic side chain.

Kinase Inhibition Chemical Biology Fragment-Based Drug Design

Safety and Hazard Classification: Defined GHS Profile for Laboratory Handling

The compound carries a defined GHS hazard classification based on a notification to the ECHA C&L Inventory: Acute Toxicity (Oral) Category 4 (H302), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and STOT Single Exposure Category 3 (H335) [1]. This contrasts with some in-class analogs for which a full hazard classification is not publicly available, leaving health and safety risk assessments incomplete. A known, albeit hazardous, profile allows for informed procurement and the establishment of proper engineering controls and personal protective equipment before use, whereas an unclassified analog could introduce unforeseen handling risks into a research environment.

Laboratory Safety EHS Compliance Chemical Procurement

Defined Application Scenarios for 6-(4-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid


Kinase Inhibitor Library Design: Profiling Hinge-Binding Scaffolds with Variable 6-Aryl Substituents

The 4-methoxyphenyl substituent provides a distinct electron-donating and hydrogen-bond-accepting feature ideal for a library focused on optimizing kinase hinge interactions. Incorporating this building block alongside its 4-chlorophenyl, 4-fluorophenyl, and 4-methylphenyl analogs allows for systematic SAR exploration of the C-6 pocket, as supported by patent literature identifying 6-substituted pyrazolo[3,4-b]pyridines as kinase-modulating scaffolds [1].

Nuclear Receptor Agonist Lead Optimization: Probing the PPARα Ligand-Binding Domain Cavity

Based on structural studies showing that 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives occupy a unique small cavity in the PPARα LBD between Ile272 and Ile354, this compound serves as a key intermediate for synthesizing agonists with improved subtype selectivity [2]. The 4-methoxy group can be further derivatized or used as a latent handle for metabolic stability studies in the context of dyslipidemia research.

Synthetic Intermediate for C-4 Carboxylic Acid Derivatization

The carboxylic acid at the 4-position is a versatile functional group for amide coupling, esterification, or reduction, making this building block a central node for generating diverse compound libraries. The 97% purity specification ensures that subsequent coupling reactions proceed with minimal interference from carboxylic acid-containing impurities, improving the yield and purity of final products in medicinal chemistry campaigns.

Quote Request

Request a Quote for 6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.